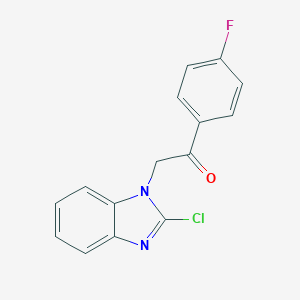
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone is not completely understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone. One potential direction is the development of new methods for synthesizing this compound, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of various diseases. Finally, there is a need for more studies to investigate the safety and efficacy of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone in animal models and clinical trials.
Synthesemethoden
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone can be synthesized using various methods. One of the most common methods involves the reaction of 4-fluoroacetophenone with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction yields 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone has numerous scientific research applications. It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
|---|---|
Molekularformel |
C15H10ClFN2O |
Molekulargewicht |
288.7 g/mol |
IUPAC-Name |
2-(2-chlorobenzimidazol-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-18-12-3-1-2-4-13(12)19(15)9-14(20)10-5-7-11(17)8-6-10/h1-8H,9H2 |
InChI-Schlüssel |
FVKNHBCYCUPOBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)



![N-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277379.png)
![N-(3-acetylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277380.png)
![N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277381.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277382.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277383.png)
![N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277384.png)
![N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277390.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B277391.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B277392.png)
![N-(4-bromo-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277394.png)